N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, also known as DCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCSA is a synthetic compound that can be prepared through various synthesis methods. The purpose of
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of sulfhydryl groups in biological systems. Sulfhydryl groups play a crucial role in various biological processes, including protein synthesis, enzyme activity, and cellular signaling. By inhibiting sulfhydryl groups, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide may disrupt these processes and lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is its synthetic accessibility, which allows for the preparation of large quantities of the compound for use in lab experiments. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been shown to have low toxicity in vitro and in vivo, which makes it a potentially safe tool for studying sulfhydryl groups in biological systems. One limitation of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are many future directions for research on N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, including the investigation of its potential therapeutic effects in various diseases, the elucidation of its mechanism of action, and the development of more potent and selective analogs. In addition, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide may have potential applications in other fields, such as materials science and catalysis. Further research on N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide and its derivatives may lead to the development of new tools and therapies for various applications.
Synthesis Methods
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide can be synthesized through various methods, including the reaction of 3,4-dimethylthiophenol with 1-bromo-1-cycloheptene in the presence of potassium carbonate, followed by the reaction with N-(chloroacetyl)cyclohexylamine in the presence of triethylamine. The resulting compound is then treated with sodium cyanide to obtain N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide. Another method involves the reaction of 3,4-dimethylthiophenol with 1-bromo-1-cycloheptene in the presence of sodium hydride, followed by the reaction with N-(chloroacetyl)cyclohexylamine in the presence of triethylamine. The resulting compound is then treated with potassium cyanide to obtain N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been studied for its effects on the central nervous system, including its potential to enhance cognitive function and memory. In pharmacology, N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has been investigated as a potential tool for studying the role of sulfhydryl groups in biological systems.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,4-dimethylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14-7-8-16(11-15(14)2)22-12-17(21)20-18(13-19)9-5-3-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFLSPCYUYSGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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